molecular formula C23H17BrN2O2 B3548818 2-(5-bromo-2,4-dimethoxyphenyl)-1H-phenanthro[9,10-d]imidazole

2-(5-bromo-2,4-dimethoxyphenyl)-1H-phenanthro[9,10-d]imidazole

Cat. No.: B3548818
M. Wt: 433.3 g/mol
InChI Key: GXCFYRRCVWAXPI-UHFFFAOYSA-N
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Description

“2-(5-bromo-2,4-dimethoxyphenyl)-1H-phenanthro[9,10-d]imidazole” is a complex organic compound that contains an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms . The compound also contains a phenanthrene group, which is a polycyclic aromatic hydrocarbon composed of three fused benzene rings. The presence of bromine and methoxy groups suggests that this compound might have been synthesized for specific properties, possibly for use in pharmaceuticals or materials science .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple cyclic structures and substituents. The imidazole ring is a five-membered ring with two non-adjacent nitrogen atoms. The phenanthrene group is a polycyclic aromatic hydrocarbon composed of three fused benzene rings .


Chemical Reactions Analysis

Imidazoles are known to participate in a variety of chemical reactions. They can act as both nucleophiles and electrophiles, and can undergo reactions such as alkylation, acylation, and halogenation . The presence of the bromine and methoxy groups may also influence the reactivity of this compound .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Generally, imidazoles are relatively stable compounds. They are usually solids at room temperature and are soluble in polar solvents .

Future Directions

The future research directions for this compound would depend on its intended use. If it’s being studied for potential use in pharmaceuticals, further studies would likely focus on its biological activity, toxicity, and pharmacokinetics .

Properties

IUPAC Name

2-(5-bromo-2,4-dimethoxyphenyl)-1H-phenanthro[9,10-d]imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17BrN2O2/c1-27-19-12-20(28-2)18(24)11-17(19)23-25-21-15-9-5-3-7-13(15)14-8-4-6-10-16(14)22(21)26-23/h3-12H,1-2H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXCFYRRCVWAXPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1C2=NC3=C(N2)C4=CC=CC=C4C5=CC=CC=C53)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(5-bromo-2,4-dimethoxyphenyl)-1H-phenanthro[9,10-d]imidazole
Reactant of Route 2
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2-(5-bromo-2,4-dimethoxyphenyl)-1H-phenanthro[9,10-d]imidazole
Reactant of Route 3
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2-(5-bromo-2,4-dimethoxyphenyl)-1H-phenanthro[9,10-d]imidazole
Reactant of Route 4
2-(5-bromo-2,4-dimethoxyphenyl)-1H-phenanthro[9,10-d]imidazole
Reactant of Route 5
2-(5-bromo-2,4-dimethoxyphenyl)-1H-phenanthro[9,10-d]imidazole
Reactant of Route 6
2-(5-bromo-2,4-dimethoxyphenyl)-1H-phenanthro[9,10-d]imidazole

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